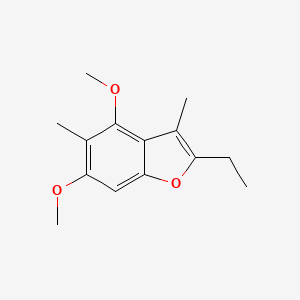

Benzofuran, 2-ethyl-4,6-dimethoxy-3,5-dimethyl-

Description

Benzofuran, 2-ethyl-4,6-dimethoxy-3,5-dimethyl-, is a substituted benzofuran derivative characterized by a benzofuran core with specific functional groups at the C-2 (ethyl), C-4 and C-6 (methoxy), and C-3 and C-5 (methyl) positions. Benzofurans are heterocyclic compounds with a fused benzene and furan ring system, widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Properties

CAS No. |

831171-06-3 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-ethyl-4,6-dimethoxy-3,5-dimethyl-1-benzofuran |

InChI |

InChI=1S/C14H18O3/c1-6-10-8(2)13-12(17-10)7-11(15-4)9(3)14(13)16-5/h7H,6H2,1-5H3 |

InChI Key |

DLSNUDGAOHBHRO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C(=C(C=C2O1)OC)C)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4,6-dimethoxy-3,5-dimethylbenzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions including alkylation, methoxylation, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4,6-dimethoxy-3,5-dimethylbenzofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of benzofuran derivatives as antimicrobial agents . A review by Kenchappa et al. (2014) indicates that modifications at specific positions on the benzofuran ring significantly influence antibacterial activity. For instance, compounds with a hydroxyl group at the C-6 position exhibited excellent antibacterial properties against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 μg/mL .

Table 1: Antibacterial Activity of Benzofuran Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Hydroxyl at C-6 | E. coli | 0.78 |

| Hydroxyl at C-6 | S. aureus | 3.12 |

| Bromo-substituted | S. typhi | 36.61 |

Additionally, another study reported that benzofuran derivatives demonstrated significant activity against various bacterial strains, with electron-withdrawing groups enhancing potency . This suggests that benzofuran compounds could be developed into effective antimicrobial agents.

Anticancer Properties

Benzofuran derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation across various types of cancers, including breast and lung cancer. For example, a study on a series of benzofuran analogues showed promising results against Erlich ascites carcinoma cells, with several derivatives exhibiting high cytotoxicity .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Type | CTC50 (μM) |

|---|---|---|

| Compound 7a | Breast Cancer | 15 |

| Compound 7c | Lung Cancer | 10 |

| Compound 7i | Prostate Cancer | 8 |

The structure-activity relationship (SAR) studies indicated that the presence of certain functional groups, such as hydroxyl and nitro groups, enhances anticancer activity by promoting favorable interactions with cellular targets . This positions benzofuran derivatives as potential candidates for further development in cancer therapeutics.

Cosmetic Formulations

In addition to its medicinal applications, benzofuran derivatives are being explored in the cosmetics industry for their potential skin benefits. The stability and safety of cosmetic formulations containing benzofuran compounds are critical factors for market approval. Recent advancements in formulation techniques have allowed for the optimization of these compounds in topical applications .

Table 3: Properties of Benzofuran in Cosmetic Formulations

| Property | Effect |

|---|---|

| Moisturizing | Enhances skin hydration |

| Stability | Improves shelf-life of products |

| Sensory Experience | Provides desirable texture |

Research indicates that incorporating benzofuran into cosmetic formulations can improve efficacy while ensuring safety and stability, making it a valuable ingredient in skincare products.

Mechanism of Action

The mechanism of action of 2-ethyl-4,6-dimethoxy-3,5-dimethylbenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares Benzofuran, 2-ethyl-4,6-dimethoxy-3,5-dimethyl- with structurally or functionally related benzofuran derivatives:

Key Findings and Analysis

Substituent Impact on Bioactivity: C-2 Position: The ethyl group in the target compound may enhance lipophilicity compared to ester or iodinated groups (e.g., amiodarone). While esters at C-2 are linked to cytotoxicity , the ethyl group could improve metabolic stability or membrane permeability. Similar groups in bergapten contribute to UV-activated therapeutic effects . C-3/C-5 Methyl Groups: Methyl groups may sterically hinder interactions but could stabilize the benzofuran scaffold, as seen in menthofuran’s structural rigidity .

Antimicrobial Potential: The methoxy and methyl groups align with trends in antibacterial benzofurans, where halogenation (e.g., bromine in ) or hydroxylation enhances activity. The target compound’s lack of halogens may limit potency compared to brominated analogs but could reduce toxicity .

Antitumor Activity :

- While the target compound lacks the chalcone or nitro groups of microwave-synthesized derivatives (e.g., Compound 32 ), its methoxy groups may intercalate DNA or inhibit topoisomerases, common mechanisms in benzofuran antitumor agents .

Synthetic Accessibility: The compound’s synthesis likely involves phenol oxidation or benzoic acid cyclization, standard methods for methoxy-substituted benzofurans . Comparatively, amiodarone’s iodination and complex side chain make it synthetically challenging .

Biological Activity

Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the specific compound Benzofuran, 2-ethyl-4,6-dimethoxy-3,5-dimethyl- , exploring its biological activity through various research findings and case studies.

Chemical Structure and Properties

The compound Benzofuran, 2-ethyl-4,6-dimethoxy-3,5-dimethyl- has the molecular formula and a molecular weight of approximately 246.29 g/mol. Its structure features a benzene ring fused to a furan ring with ethyl and dimethyl substituents at specific positions, which influence its chemical behavior and biological activity .

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For instance, a study indicated that certain benzofuran derivatives exhibited remarkable cytotoxic activity against various cancer cell lines such as K562 (human leukemia) and HL60 (acute myeloid leukemia) cells. The IC50 values for these compounds ranged from 0.1 μM to 5 μM, demonstrating their potency without significant toxicity towards normal cells .

The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis. Activation of caspases (specifically caspase 3/7) was observed in the presence of benzofuran derivatives, suggesting that these compounds promote programmed cell death in cancer cells. Additionally, some studies reported that these compounds could intercalate with DNA, inhibiting its cleavage by endonucleases and thus disrupting cellular replication processes .

Antimicrobial Activity

Benzofuran derivatives also exhibit significant antimicrobial properties. For example, compounds derived from benzofuran have shown efficacy against various bacterial strains including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL . The presence of hydroxyl groups at specific positions on the benzofuran structure has been linked to enhanced antibacterial activity.

Table: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 0.78 |

| Compound B | S. aureus | 1.56 |

| Compound C | MRSA | 3.12 |

| Compound D | P. aeruginosa | 6.25 |

Anti-inflammatory and Other Biological Activities

In addition to anticancer and antimicrobial properties, benzofuran derivatives have demonstrated anti-inflammatory effects and potential applications in treating conditions such as hypertension and diabetes . Their ability to modulate inflammatory pathways makes them candidates for further pharmacological development.

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzofuran derivatives:

- Anticancer Activity : A study synthesized a series of benzofuran derivatives with varying substituents and tested their activity against K562 cells. The results indicated that modifications at the C-3 position significantly influenced cytotoxicity .

- Antimicrobial Evaluation : Another study focused on the synthesis of hydroxyl-substituted benzofurans and evaluated their antibacterial activities against multiple strains of bacteria, establishing a clear correlation between structure and activity .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-ethyl-4,6-dimethoxy-3,5-dimethylbenzofuran, and what methodologies are recommended for optimizing yield?

- Methodology : Multi-step synthesis often involves regioselective functionalization. For substituted benzofurans, strategies like Friedel-Crafts alkylation or palladium-catalyzed coupling can introduce alkyl/methoxy groups. Evidence from benzofuran derivatives (e.g., 4,5-dimethyl-3(2H)-benzofuranone) suggests using Lewis acids (e.g., AlCl₃) for methoxy group stabilization and column chromatography for purification . Optimization may require temperature-controlled steps to avoid side reactions (e.g., demethylation) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) with high-resolution mass spectrometry (HRMS). For methoxy and ethyl groups, 2D NMR (COSY, HSQC) resolves overlapping signals. IR spectroscopy verifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹). Cross-reference with computational models (e.g., InChIKey/SMILES-based simulations) .

Q. What are the primary toxicity concerns for handling substituted benzofurans in laboratory settings?

- Methodology : Review safety data for structurally similar compounds. For example, benzofuran derivatives may decompose under heat/moisture, releasing toxic gases (e.g., hydrogen chloride). Use fume hoods, silanized glassware to minimize adsorption, and personal protective equipment (PPE) as per guidelines for hydantoin analogs .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of ethyl and methoxy groups on the benzofuran core?

- Methodology : Employ directing groups or steric hindrance strategies. For example, pre-functionalize the benzofuran with a temporary protecting group (e.g., acetyl) to direct methoxy substitution to the 4,6-positions. Ethyl groups at the 2-position may require alkylation via Grignard reagents under inert atmospheres, as seen in tetrahydrobenzofuran syntheses .

Q. What analytical techniques are most effective for detecting trace impurities in environmental or biological samples containing this compound?

- Methodology : Solid-phase extraction (SPE) using Oasis HLB cartridges followed by LC-MS/MS is recommended. For complex matrices (e.g., wastewater), isotope dilution with deuterated internal standards (e.g., triclosan-d₃) improves quantification accuracy. Gas chromatography (GC) with non-polar columns (e.g., HP-5MS) resolves volatile derivatives .

Q. How should contradictory data on bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

- Methodology : Conduct dose-response assays across multiple cell lines (e.g., HEK-293 for cytotoxicity, A. baumannii for antimicrobial activity). Compare results with structurally analogous benzofurans (e.g., 2-substituted derivatives showing inhibitory binding energies of -11.12 kcal/mol ). Use molecular docking to identify target specificity (e.g., protein tyrosine kinases) .

Q. What computational tools are suitable for predicting the environmental persistence or degradation pathways of this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models via EPI Suite or TEST software. For degradation, simulate hydrolysis pathways (e.g., methoxy group cleavage under acidic conditions) using Gaussian-based DFT calculations. Validate with experimental LC-MS/MS data from sludge or river water samples .

Data Contradiction Analysis

Q. How to address discrepancies in reported carcinogenicity between benzofuran derivatives and their substituted analogs?

- Methodology : Substituted benzofurans may exhibit reduced carcinogenicity due to steric hindrance (e.g., ethyl/methoxy groups blocking metabolic activation). Compare IARC data for benzofuran (Group 2B carcinogen ) with in vitro assays for 3,5-dimethyl analogs. Use Ames tests with S. typhimurium TA98/TA100 strains to assess mutagenicity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.